molecular formula C7H5F3INO B1410217 4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227581-10-3

4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1410217
CAS No.: 1227581-10-3
M. Wt: 303.02 g/mol
InChI Key: KYEAZOZLJMGIJG-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with iodine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps such as bromination, iodination, and trifluoromethylation, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while nucleophilic substitution can produce derivatives with different functional groups.

Scientific Research Applications

4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-(trifluoromethyl)pyridine
  • 6-Iodo-2-(trifluoromethyl)-4(3H)-quinazolinone
  • 4-Iodo-6-(trifluoromethyl)pyridin-3-amine

Uniqueness

4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine is unique due to the presence of both methoxy and trifluoromethyl groups on the pyridine ring.

Biological Activity

4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by its pyridine ring and distinct substituents—an iodine atom, a methoxy group, and a trifluoromethyl group—exhibits various interactions with biological macromolecules, influencing metabolic pathways and offering potential applications in medicinal chemistry.

The molecular formula of this compound is C7H5F3INO, with a molecular weight of approximately 303.02 g/mol. The presence of the trifluoromethyl group significantly enhances its chemical reactivity, which may contribute to its biological activity. The compound's unique combination of substituents allows for diverse functionalization possibilities that can be explored for therapeutic applications.

Antimicrobial Potential

Research indicates that compounds similar to this compound may demonstrate significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown promising results against various bacterial strains, including multidrug-resistant pathogens. The mechanism of action often involves the inhibition of critical bacterial enzymes or disruption of cell membrane integrity.

Interaction Studies

Preliminary findings suggest that this compound interacts with various biological macromolecules, potentially influencing enzyme activity and cellular signaling pathways. However, detailed studies on its binding affinities and mechanisms remain limited. Further research is necessary to elucidate these interactions and their implications for drug development.

Case Studies

  • Antiplasmodial Activity :
    • A study reported the structure-activity relationships (SAR) of halogenated pyridine derivatives against Plasmodium falciparum, indicating that modifications at specific positions on the pyridine ring could enhance antiplasmodial potency. Although direct studies on this compound are lacking, its structural similarities suggest potential efficacy against malaria .
  • Amyloidogenesis Inhibition :
    • Research on related compounds has shown that certain pyridine derivatives can inhibit transthyretin (TTR) amyloidogenesis, a process implicated in various amyloid diseases. The binding affinity and stabilization of TTR by small molecules could be a promising area for further exploration with this compound .

Comparative Analysis

The following table summarizes the biological activities and structural similarities of compounds related to this compound:

Compound NameMolecular FormulaSimilarity IndexNotable Biological Activity
4-Iodo-2-(trifluoromethyl)pyridineC6H3F3IN0.86Antimicrobial
5-Iodo-2-(trifluoromethyl)pyridin-4-amineC7H6F3IN0.74Antiplasmodial
5-Chloro-4-iodo-2-(trifluoromethyl)pyridineC7H5ClF3IN0.83Potential TTR aggregation inhibitor
5-Methyl-2-(trifluoromethyl)pyridineC7H6F3N0.75Antimicrobial
4-Iodo-5-(trifluoromethyl)pyridin-2-olC7H6F3INO0.90Amyloidogenesis inhibition

Properties

IUPAC Name

4-iodo-2-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-6-3-4(11)2-5(12-6)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEAZOZLJMGIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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